11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC15590999
Molecular Formula: C32H34N2O2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H34N2O2 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 5-benzoyl-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C32H34N2O2/c1-31(2,3)23-17-15-21(16-18-23)29-28-25(19-32(4,5)20-27(28)35)33-24-13-9-10-14-26(24)34(29)30(36)22-11-7-6-8-12-22/h6-18,29,33H,19-20H2,1-5H3 |
| Standard InChI Key | RXFLDBXPNIBOAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C |
Introduction
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic compound belonging to the dibenzo diazepine family. This class of compounds is characterized by fused benzene and diazepine rings, which contribute to their unique chemical properties and potential biological activities. The specific compound features a tert-butyl group and a phenylcarbonyl group as substituents, which may influence its reactivity and pharmacological properties.
Potential Applications
Dibenzo diazepines, in general, have shown a wide range of biological activities, including antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties . The unique combination of substituents in 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one may confer distinct pharmacological properties. Interaction studies with biological systems, such as neurotransmitter pathways, are crucial for understanding its potential applications.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume